3-Fluoro-2-methoxy-5-methylaniline 3-Fluoro-2-methoxy-5-methylaniline
Brand Name: Vulcanchem
CAS No.: 1764-81-4
VCID: VC0154625
InChI: InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3
SMILES: CC1=CC(=C(C(=C1)F)OC)N
Molecular Formula: C8H10FNO
Molecular Weight: 155.172

3-Fluoro-2-methoxy-5-methylaniline

CAS No.: 1764-81-4

Cat. No.: VC0154625

Molecular Formula: C8H10FNO

Molecular Weight: 155.172

* For research use only. Not for human or veterinary use.

3-Fluoro-2-methoxy-5-methylaniline - 1764-81-4

Specification

CAS No. 1764-81-4
Molecular Formula C8H10FNO
Molecular Weight 155.172
IUPAC Name 3-fluoro-2-methoxy-5-methylaniline
Standard InChI InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3
Standard InChI Key SNLWKSGFPLLESR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)F)OC)N

Introduction

3-Fluoro-2-methoxy-5-methylaniline is an organic compound classified as an aromatic amine. Its molecular structure consists of a benzene ring substituted with three functional groups: a fluorine atom at position 3, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5, along with an amino group (-NH₂) directly attached to the benzene ring. This compound is commonly used as an intermediate in chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.

Synthesis Pathways

The synthesis of 3-fluoro-2-methoxy-5-methylaniline typically involves multi-step reactions starting from fluorinated aromatic precursors. A common pathway includes:

  • Nitration of Fluorinated Benzene Derivatives: Introducing a nitro group (-NO₂) at specific positions.

  • Methoxylation: Substitution of a hydroxyl or halogen group with a methoxy group using reagents like methanol and acidic catalysts.

  • Reduction: Conversion of the nitro group into an amino group via catalytic hydrogenation or chemical reduction using agents like iron filings and hydrochloric acid.

Applications

3-Fluoro-2-methoxy-5-methylaniline serves as a versatile intermediate in various industries:

  • Pharmaceuticals:

    • Used in the synthesis of active pharmaceutical ingredients (APIs), especially those targeting central nervous system disorders.

    • The fluorine atom often enhances drug bioavailability and metabolic stability.

  • Agrochemicals:

    • Incorporated into herbicides and pesticides due to its ability to disrupt biological pathways selectively.

  • Material Science:

    • Utilized in creating specialty dyes and pigments for industrial applications.

Toxicity and Safety Profile

While specific toxicity data for this compound may vary, aromatic amines are generally associated with potential health risks such as skin irritation, respiratory issues, and long-term carcinogenicity upon prolonged exposure.

Safety ParameterDetails
Hazard ClassificationHarmful if inhaled or absorbed
Personal Protective Equipment (PPE)Gloves, goggles, lab coat required
Environmental ImpactMay pose risks to aquatic life

Proper handling protocols include working in well-ventilated areas and utilizing appropriate disposal methods for chemical waste.

Research Trends

Recent studies involving compounds like 3-fluoro-2-methoxy-5-methylaniline focus on:

  • Drug Discovery:

    • Exploring its derivatives for anti-inflammatory or anticancer properties.

  • Green Chemistry:

    • Developing eco-friendly synthesis methods that minimize hazardous byproducts.

  • Material Innovation:

    • Investigating its utility in advanced polymer synthesis for electronics.

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